Cas no 70260-08-1 (3-Bromo-4-(chloromethyl)thiophene)

3-Bromo-4-(chloromethyl)thiophene is a versatile heterocyclic compound featuring both bromo and chloromethyl functional groups on a thiophene scaffold. This bifunctional reactivity makes it a valuable intermediate in organic synthesis, particularly for constructing complex thiophene-based architectures. The bromo substituent facilitates cross-coupling reactions, such as Suzuki or Stille couplings, while the chloromethyl group allows for further functionalization through nucleophilic substitution or polymerization. Its well-defined reactivity profile enables precise modifications for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s stability under standard handling conditions and compatibility with a range of synthetic methodologies enhance its utility in research and industrial settings.
3-Bromo-4-(chloromethyl)thiophene structure
70260-08-1 structure
Product Name:3-Bromo-4-(chloromethyl)thiophene
CAS No:70260-08-1
MF:C5H4BrClS
MW:211.507258415222
CID:4817222
Update Time:2025-11-01

3-Bromo-4-(chloromethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(chloromethyl)thiophene
    • Thiophene, 3-bromo-4-(chloromethyl)-
    • Inchi: 1S/C5H4BrClS/c6-5-3-8-2-4(5)1-7/h2-3H,1H2
    • InChI Key: YTFXBGFBUGEUCB-UHFFFAOYSA-N
    • SMILES: BrC1=CSC=C1CCl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.8
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.2

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3-Bromo-4-(chloromethyl)thiophene Related Literature

Additional information on 3-Bromo-4-(chloromethyl)thiophene

Introduction to 3-Bromo-4-(chloromethyl)thiophene (CAS No. 70260-08-1)

3-Bromo-4-(chloromethyl)thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 70260-08-1, is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the thiophene family, which is renowned for its broad spectrum of biological activities and utility in medicinal chemistry. The structural features of 3-Bromo-4-(chloromethyl)thiophene, particularly the presence of both bromine and chloromethyl substituents, make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The bromine atom at the 3-position and the chloromethyl group at the 4-position provide reactive sites that are highly conducive to further functionalization. This dual reactivity has made 3-Bromo-4-(chloromethyl)thiophene a valuable building block in the construction of novel molecular architectures. In recent years, there has been a surge in research focusing on thiophene derivatives due to their demonstrated efficacy in various therapeutic applications, such as antiviral, anticancer, and anti-inflammatory agents.

One of the most compelling aspects of 3-Bromo-4-(chloromethyl)thiophene is its role in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have highlighted its potential in designing kinase inhibitors, which are crucial in cancer therapy. The bromine substituent allows for easy palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups. Meanwhile, the chloromethyl functionality can undergo nucleophilic addition reactions, facilitating the incorporation of various pharmacophores.

Recent advancements in synthetic methodologies have further enhanced the utility of 3-Bromo-4-(chloromethyl)thiophene. For example, transition-metal-catalyzed C-H activation techniques have opened new avenues for constructing complex thiophene derivatives with precision and efficiency. These methods have allowed researchers to access previously inaccessible scaffolds, expanding the chemical space for drug discovery.

In the realm of medicinal chemistry, 3-Bromo-4-(chloromethyl)thiophene has been employed in the synthesis of thiophene-based scaffolds that exhibit promising biological activity. A notable area of interest is its application in developing antiviral agents. The structural motif of thiophene is frequently found in natural products with antiviral properties, such as thymol and carvacrol. By leveraging 3-Bromo-4-(chloromethyl)thiophene, chemists have been able to design analogs with enhanced potency and selectivity against viral enzymes.

The pharmaceutical industry has also explored 3-Bromo-4-(chloromethyl)thiophene as a precursor for central nervous system (CNS) drugs. Thiophene derivatives have shown potential in treating neurological disorders due to their ability to cross the blood-brain barrier. Researchers have utilized the reactivity of this compound to introduce pharmacologically relevant groups that modulate neurotransmitter activity.

Another emerging application of 3-Bromo-4-(chloromethyl)thiophene is in the field of materials science. Thiophene-based polymers are known for their excellent electrical properties and stability, making them suitable for organic electronics applications such as organic light-emitting diodes (OLEDs) and solar cells. The introduction of bromine and chloromethyl groups provides additional handles for polymerization and functionalization, enabling the tuning of material properties for specific applications.

The synthesis of 3-Bromo-4-(chloromethyl)thiophene itself is a testament to modern synthetic organic chemistry prowess. Traditional methods often involved multi-step sequences with moderate yields and harsh conditions. However, recent innovations have led to more streamlined synthetic routes that improve both efficiency and scalability. For instance, one approach involves a one-pot bromination followed by chlorination using controlled conditions to minimize side reactions.

In conclusion, 3-Bromo-4-(chloromethyl)thiophene (CAS No. 70260-08-1) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features enable diverse functionalization strategies, making it indispensable in drug discovery, materials science, and industrial applications. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow even further.

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